molecular formula C10H18 B14539335 1,2,2-Trimethylbicyclo[2.2.1]heptane CAS No. 61898-29-1

1,2,2-Trimethylbicyclo[2.2.1]heptane

Cat. No.: B14539335
CAS No.: 61898-29-1
M. Wt: 138.25 g/mol
InChI Key: OCBMEHIWWYEZHZ-UHFFFAOYSA-N
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Description

1,2,2-Trimethylbicyclo[221]heptane is a bicyclic compound with the molecular formula C10H18 It is a derivative of norbornane, characterized by the presence of three methyl groups attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with isobutene in the presence of a catalyst to form the bicyclic structure. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,2-Trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1,2,3-Trimethylbicyclo[2.2.1]heptane
  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
  • 2,2,3-Trimethylbicyclo[2.2.1]heptane

Uniqueness: 1,2,2-Trimethylbicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

61898-29-1

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,2,2-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H18/c1-9(2)6-8-4-5-10(9,3)7-8/h8H,4-7H2,1-3H3

InChI Key

OCBMEHIWWYEZHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1(C2)C)C

Origin of Product

United States

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